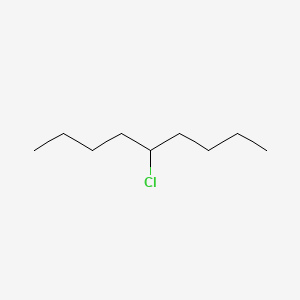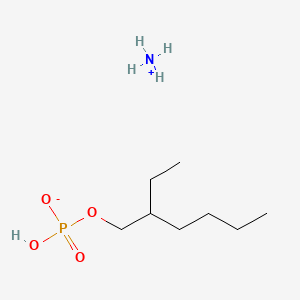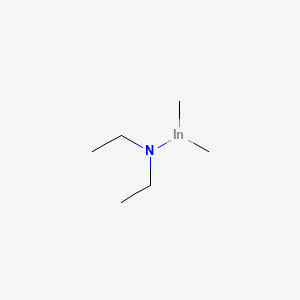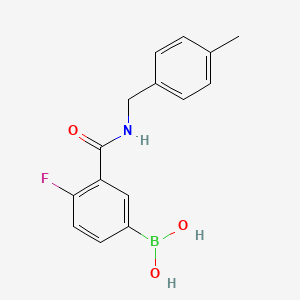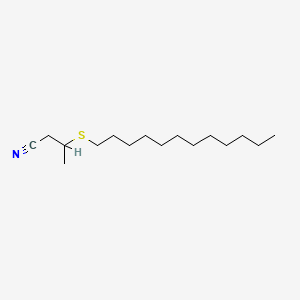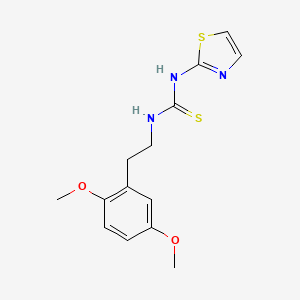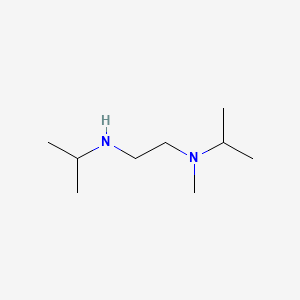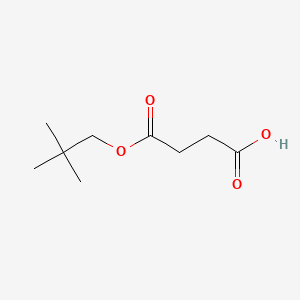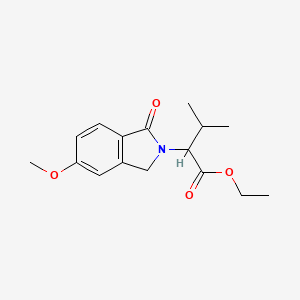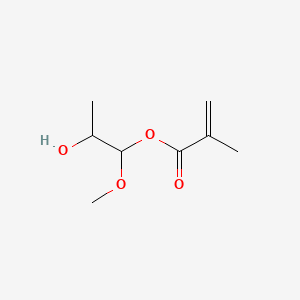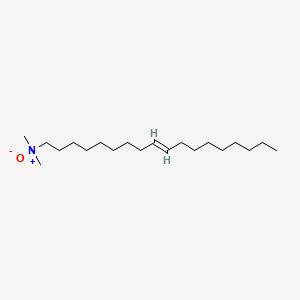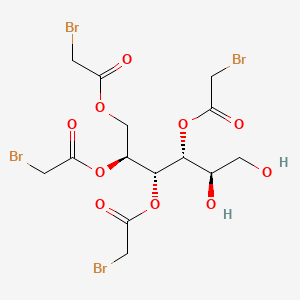
D-Glucitol tetrakis(bromoacetate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Glucitol tetrakis(bromoacetate) is a chemical compound with the molecular formula C14H18Br4O10 and a molecular weight of 665.903 g/mol . It is also known as 1,2,3,4-Tetrakis-O-(bromoacetyl)-D-glucitol. This compound is derived from D-glucitol, commonly known as sorbitol, which is a sugar alcohol. The addition of bromoacetate groups to the glucitol backbone significantly alters its chemical properties, making it a compound of interest in various scientific fields.
Vorbereitungsmethoden
The synthesis of D-Glucitol tetrakis(bromoacetate) typically involves the esterification of D-glucitol with bromoacetic acid. The reaction is carried out under acidic conditions to facilitate the formation of ester bonds. The general reaction scheme can be represented as follows:
[ \text{D-Glucitol} + 4 \text{Bromoacetic Acid} \rightarrow \text{D-Glucitol tetrakis(bromoacetate)} + 4 \text{Water} ]
The reaction conditions often include the use of a catalyst such as sulfuric acid to speed up the esterification process. The reaction mixture is usually heated to a temperature range of 60-80°C to ensure complete conversion of the reactants .
Analyse Chemischer Reaktionen
D-Glucitol tetrakis(bromoacetate) undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetate groups can be substituted with other nucleophiles such as amines or thiols. This reaction is typically carried out in the presence of a base like sodium hydroxide.
Hydrolysis: The ester bonds in D-Glucitol tetrakis(bromoacetate) can be hydrolyzed under acidic or basic conditions to yield D-glucitol and bromoacetic acid.
Oxidation and Reduction: While the glucitol backbone can undergo oxidation to form glucaric acid, the bromoacetate groups can be reduced to form acetates.
Common reagents used in these reactions include sodium hydroxide for substitution, hydrochloric acid for hydrolysis, and potassium permanganate for oxidation .
Wissenschaftliche Forschungsanwendungen
D-Glucitol tetrakis(bromoacetate) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex molecules through esterification and substitution reactions.
Biology: The compound is used in the study of carbohydrate metabolism and enzyme interactions due to its modified sugar structure.
Medicine: Research is ongoing to explore its potential as a drug delivery agent, given its ability to form stable complexes with various drugs.
Wirkmechanismus
The mechanism of action of D-Glucitol tetrakis(bromoacetate) largely depends on its interaction with biological molecules. The bromoacetate groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This makes it a useful tool in studying enzyme mechanisms and protein functions. The glucitol backbone can also interact with carbohydrate-binding proteins, influencing various metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
D-Glucitol tetrakis(bromoacetate) can be compared with other similar compounds such as:
D-Glucitol tetrakis(acetate): Lacks the bromine atoms, making it less reactive in substitution reactions.
D-Glucitol tetrakis(chloroacetate): Similar structure but with chlorine atoms instead of bromine, which affects its reactivity and biological interactions.
D-Glucitol tetrakis(methoxyacetate): Contains methoxy groups, making it more hydrophobic and altering its solubility and reactivity.
The uniqueness of D-Glucitol tetrakis(bromoacetate) lies in its bromoacetate groups, which provide a balance of reactivity and stability, making it versatile for various applications .
Eigenschaften
CAS-Nummer |
94248-58-5 |
|---|---|
Molekularformel |
C14H18Br4O10 |
Molekulargewicht |
665.9 g/mol |
IUPAC-Name |
[(2S,3R,4R,5R)-2,3,4-tris[(2-bromoacetyl)oxy]-5,6-dihydroxyhexyl] 2-bromoacetate |
InChI |
InChI=1S/C14H18Br4O10/c15-1-9(21)25-6-8(26-10(22)2-16)14(28-12(24)4-18)13(7(20)5-19)27-11(23)3-17/h7-8,13-14,19-20H,1-6H2/t7-,8+,13-,14-/m1/s1 |
InChI-Schlüssel |
HZOMKZKBWQCUDU-QYOFDKIESA-N |
Isomerische SMILES |
C([C@H]([C@H]([C@@H]([C@H](COC(=O)CBr)OC(=O)CBr)OC(=O)CBr)OC(=O)CBr)O)O |
Kanonische SMILES |
C(C(C(C(C(COC(=O)CBr)OC(=O)CBr)OC(=O)CBr)OC(=O)CBr)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


